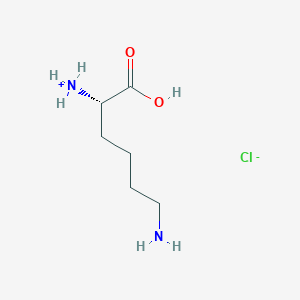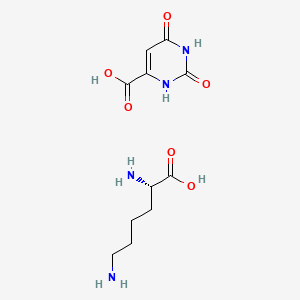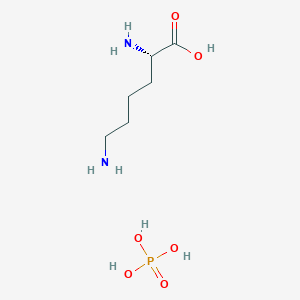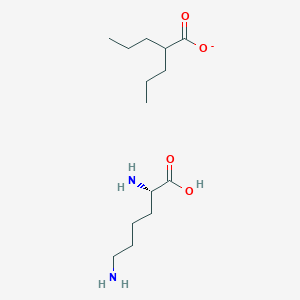
N6-メチルアデノシン
概要
説明
N6-メチルアデノシンは、メッセンジャーRNA、トランスファーRNA、リボソームRNA、および小型核RNAなど、さまざまなRNA分子に見られる天然に存在する修飾ヌクレオシドです。1970年代に初めて同定され、真核生物のメッセンジャーRNAにおいて最も一般的な内部修飾の1つです。この修飾は、遺伝子発現とRNAの安定性、スプライシング、翻訳、分解など、さまざまな生物学的プロセスを調節する上で重要な役割を果たしています .
科学的研究の応用
N6-メチルアデノシンは、科学研究において幅広い用途があります。
化学: RNAの修飾とそのRNA構造と機能への影響を調べるためのモデル化合物として使用されます。
生物学: N6-メチルアデノシンは、遺伝子発現の転写後調節を理解する上で重要です。RNAスプライシング、核輸出、翻訳などのプロセスに関与しています。
医学: N6-メチルアデノシンの研究は、がん治療に影響を与えます。その調節不全は、さまざまながんと関連付けられています。また、ウイルス感染症や免疫応答における役割についても研究されています。
準備方法
合成経路と反応条件: N6-メチルアデノシンは、いくつかの化学経路で合成できます。一般的な方法の1つは、ヨウ化メチルを用いて、水素化ナトリウムなどの塩基の存在下でアデノシンをメチル化することです。反応は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、高温で行われます。別の方法には、メチルトランスフェラーゼ酵素の存在下で、S-アデノシルメチオニンをメチル供与体として用いる方法があります .
工業的生産方法: N6-メチルアデノシンの工業的生産は、多くの場合、遺伝子組み換え微生物を用いたバイオテクノロジープロセスで行われます。これらの微生物は、アデノシンのメチル化を触媒する特定のメチルトランスフェラーゼ酵素を過剰発現するように遺伝子改変されています。このプロセスは、収量と純度を最適化するために、制御された条件下で大型バイオリアクターで行われます .
化学反応の分析
反応の種類: N6-メチルアデノシンは、以下を含むさまざまな化学反応を起こします。
酸化: N6-メチルイノシンを生成するために酸化される可能性があります。
還元: 還元反応により、アデノシンに戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要生成物:
酸化: N6-メチルイノシン。
還元: アデノシン。
置換: さまざまな置換アデノシン誘導体.
作用機序
N6-メチルアデノシンは、さまざまな分子標的と経路を含む複雑なメカニズムを通じて効果を発揮します。
メチルトランスフェラーゼ(ライター): METTL3やMETTL14などの酵素は、アデノシンにメチル基を付加します。
脱メチラーゼ(消しゴム): FTOやALKBH5などの酵素は、メチル基を除去します。
RNA結合タンパク質(リーダー): YTHDF1、YTHDF2、IGF2BPなどのタンパク質は、メチル化されたRNAを認識して結合し、その安定性、スプライシング、翻訳に影響を与えます .
6. 類似化合物の比較
N6-メチルアデノシンは、その広範な発生とRNA代謝への有意な影響により、RNA修飾の中でユニークです。類似化合物には以下が含まれます。
5-メチルシトシン: 遺伝子調節に関与するもう1つの一般的なRNA修飾。
N1-メチルアデノシン: トランスファーRNAとリボソームRNAに見られる修飾。
2'-O-メチルアデノシン: RNAの安定性と機能に影響を与える修飾 .
N6-メチルアデノシンは、遺伝子発現と細胞プロセスを微調整するための動的かつ可逆的な性質により際立っています。
類似化合物との比較
N6-Methyladenosine is unique among RNA modifications due to its widespread occurrence and significant impact on RNA metabolism. Similar compounds include:
5-Methylcytosine: Another common RNA modification involved in gene regulation.
N1-Methyladenosine: A modification found in transfer RNA and ribosomal RNA.
2’-O-Methyladenosine: A modification that affects RNA stability and function .
N6-Methyladenosine stands out due to its dynamic and reversible nature, which allows for fine-tuned regulation of gene expression and cellular processes.
特性
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
| Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
| Record name | NSC409168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N6-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















